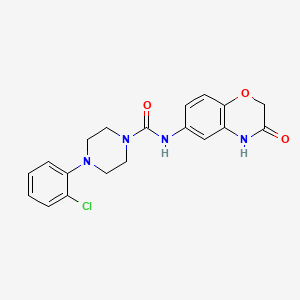![molecular formula C9H10F3NO B2421439 FC(C1=CC=C(C=N1)C(C)C[O])(F)F CAS No. 2248319-46-0](/img/structure/B2421439.png)
FC(C1=CC=C(C=N1)C(C)C[O])(F)F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC(C1=CC=C(C=N1)C(C)C[O])(F)F is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of fluoroalkenes and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of FC(C1=CC=C(C=N1)C(C)C[O])(F)F involves the reaction of the compound with ROS, which results in the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS, making it an excellent tool for ROS detection.
Biochemical and Physiological Effects:
FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been shown to have minimal toxicity in living cells and tissues, making it a safe and reliable tool for ROS detection. The compound has also been shown to have no significant effect on cellular metabolism, making it an ideal tool for studying oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FC(C1=CC=C(C=N1)C(C)C[O])(F)F is its high selectivity and sensitivity for ROS detection. The compound can also be easily synthesized in large quantities, making it readily available for scientific research. However, one of the limitations of FC(C1=CC=C(C=N1)C(C)C[O])(F)F is its limited stability under certain conditions, which can affect its fluorescence intensity.
Direcciones Futuras
There are several future directions for research on FC(C1=CC=C(C=N1)C(C)C[O])(F)F. One area of research is the development of more stable and sensitive probes for ROS detection. Another area of research is the application of FC(C1=CC=C(C=N1)C(C)C[O])(F)F in the study of other oxidative stress-related diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, the use of FC(C1=CC=C(C=N1)C(C)C[O])(F)F in the development of new drugs for the treatment of oxidative stress-related diseases is another exciting area of research.
Métodos De Síntesis
The synthesis of FC(C1=CC=C(C=N1)C(C)C[O])(F)F involves the reaction of 4-ethynylanisole with trifluoromethyl iodide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield.
Aplicaciones Científicas De Investigación
FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various biological processes. However, their excessive production can lead to oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FC(C1=CC=C(C=N1)C(C)C[O])(F)F | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

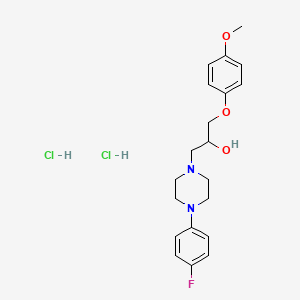
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)
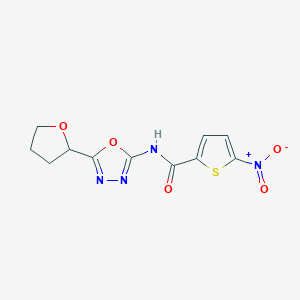
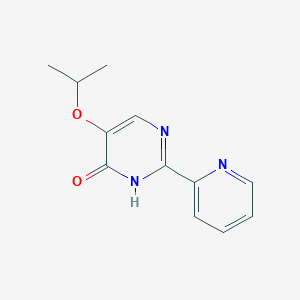
![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)
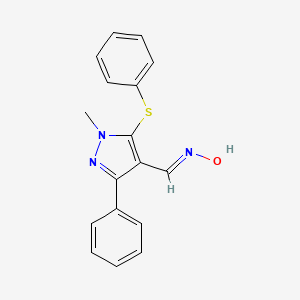
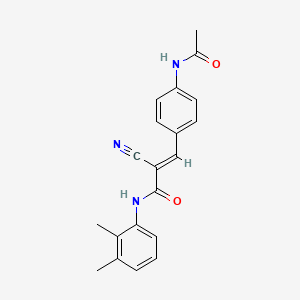

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)
